molecular formula C18H16N6O2S B12175947 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12175947
M. Wt: 380.4 g/mol
InChI Key: ZLVAWJIOWSRANK-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a thiazole ring, and a pyrrole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the triazole, thiazole, and pyrrole rings. Common synthetic routes may involve the use of reagents such as hydrazine, thioamides, and substituted anilines under specific reaction conditions like refluxing in solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. For instance, it could inhibit fungal cell wall synthesis or viral replication by targeting key enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of triazole, thiazole, and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.

Properties

Molecular Formula

C18H16N6O2S

Molecular Weight

380.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H16N6O2S/c1-11-14(27-18(19-11)24-9-5-6-10-24)16(25)21-17-20-15(22-23-17)12-7-3-4-8-13(12)26-2/h3-10H,1-2H3,(H2,20,21,22,23,25)

InChI Key

ZLVAWJIOWSRANK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

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